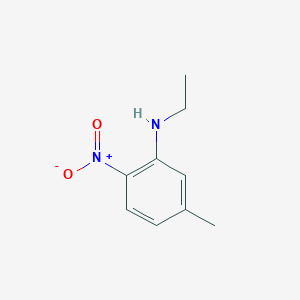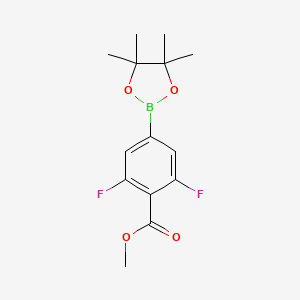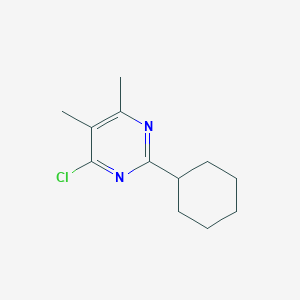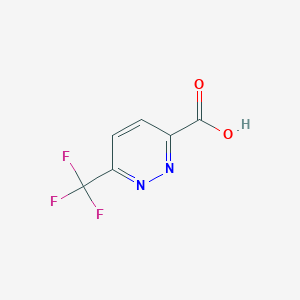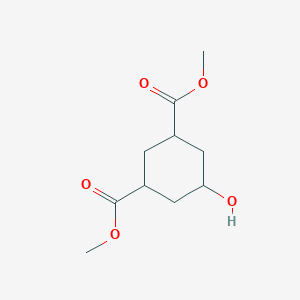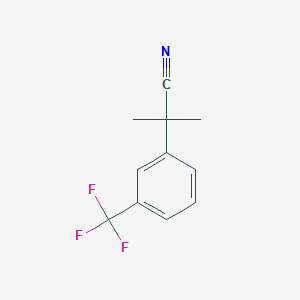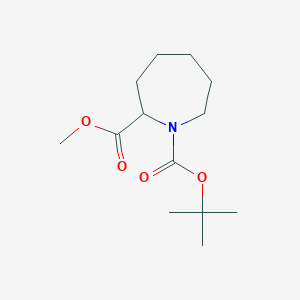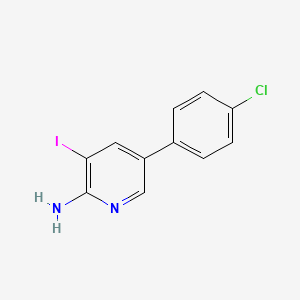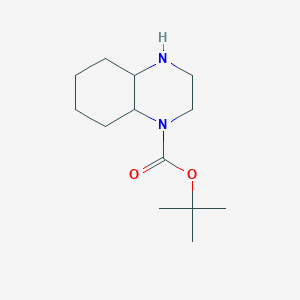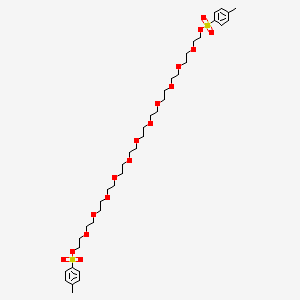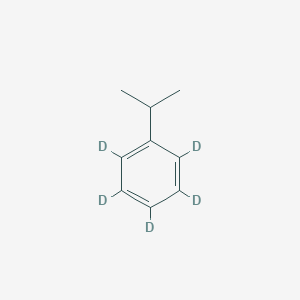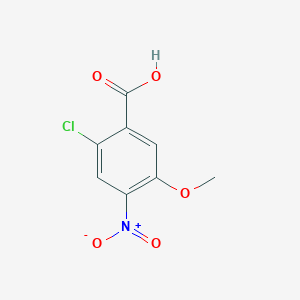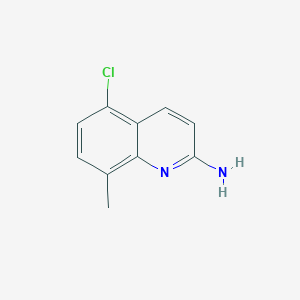
5-Chloro-8-methylquinolin-2-amine
Descripción general
Descripción
5-Chloro-8-methylquinolin-2-amine is a chemical compound that is a derivative of quinoline . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives has been widely reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of 5-Chloro-8-methylquinolin-2-amine is C10H9ClN2 .Chemical Reactions Analysis
Quinoline derivatives exhibit important biological activities, and their antimicrobial activity depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
5-Chloro-8-methylquinolin-2-amine and related compounds are used in various chemical reactions and synthesis processes. Woźniak and Nowak (1994) discussed the amination of nitroisoquinolines, including 5-chloro-8-nitroisoquinoline, to produce mono- or bis(methylamino)-substituted nitro compounds (Woźniak & Nowak, 1994). Also, Al-Shaar et al. (1988) investigated the reaction of hot thionyl chloride with 2-methylquinolines, transforming them into dichloro(2-quinolyl)methanesulphenyl chlorides, which can be further reacted with secondary amines (Al-Shaar et al., 1988).
Luminescent Properties
5-Chloro-8-methylquinolin-2-amine has been studied for its luminescent properties. Prodi et al. (2001) found that the luminescent properties of 5-chloro-8-hydroxyquinoline, a related compound, are pH-dependent, suggesting potential applications as chemosensors for various metal ions (Prodi et al., 2001).
Antimicrobial Activity
Compounds related to 5-Chloro-8-methylquinolin-2-amine have shown antimicrobial activities. Kumar et al. (2011) synthesized secondary and tertiary amines containing 2-chloro-6-methylquinoline and screened them for antifungal and antibacterial activities, finding some compounds with promising activity (Kumar et al., 2011).
Antimalarial and Anticancer Potential
5-Chloro-8-methylquinolin-2-amine derivatives have been explored for their antimalarial and anticancer potential. Saini et al. (2016) synthesized quinoline-pyrazolopyridine hybrids and found some derivatives with considerable antimalarial activity (Saini et al., 2016). Similarly, Sirisoma et al. (2009) discovered a derivative with potent apoptosis-inducing properties, suggesting its use as an anticancer agent (Sirisoma et al., 2009).
Dye Synthesis
5-Chloro-8-methylquinolin-2-amine derivatives have been used in dye synthesis. Szala et al. (2017) synthesized derivatives of 5-azo-8-hydroxy-2-methylquinoline dyes, demonstrating their application in textile dyeing and exploring their electrochemical properties (Szala et al., 2017).
Direcciones Futuras
Future research may focus on the synthesis of bioactive derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities . The development of new molecules containing the quinoline nucleus is rapidly advancing, with many research reports being generated in a brief span of time .
Propiedades
IUPAC Name |
5-chloro-8-methylquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-2-4-8(11)7-3-5-9(12)13-10(6)7/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQGFQLOKHMATQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-methylquinolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one](/img/structure/B1427090.png)
![2-Chlorodibenzo[f,h]quinoxaline](/img/structure/B1427092.png)
